1-Chloro-2-methylene-3-acetoxypropane
Description
1-Chloro-2-methylene-3-acetoxypropane is a chlorinated organic compound characterized by a propane backbone with three distinct functional groups: a chlorine atom at position 1, a methylene (=CH₂) group at position 2, and an acetoxy (OAc) ester group at position 3. Its molecular formula is C₆H₉ClO₂, with a molecular weight of 148.59 g/mol. The compound’s structure (Cl–CH₂–C(=CH₂)–OAc) combines electrophilic (Cl), unsaturated (methylene), and polar (acetoxy) moieties, making it reactive in substitution, addition, and ester hydrolysis reactions.
Properties
Molecular Formula |
C6H9ClO2 |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
2-(chloromethyl)prop-2-enyl acetate |
InChI |
InChI=1S/C6H9ClO2/c1-5(3-7)4-9-6(2)8/h1,3-4H2,2H3 |
InChI Key |
KPLAIUKWZKPIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=C)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Chloro-2-methylene-3-acetoxypropane with four structurally related compounds:
Physical and Chemical Properties
- Volatility and Boiling Points: Allyl chloride (BP: 44–46°C) and methallyl chloride (BP: 72–74°C) are volatile due to their low molecular weights and non-polar alkenes. In contrast, this compound’s acetoxy group increases polarity and molecular weight, likely raising its boiling point above 150°C (estimated). Chloroacetone (BP: 119°C) and 1-Chloro-2-methyl-2-propanol (BP: 142°C) align with this trend, where polar groups elevate boiling points .
- Solubility: The acetoxy group enhances solubility in polar solvents (e.g., acetone, ethyl acetate) compared to allyl/methallyl chlorides, which are more soluble in hydrocarbons. Chloroacetone’s ketone group allows miscibility with alcohols and ethers, while 1-Chloro-2-methyl-2-propanol’s hydroxyl group enables water solubility .
Reactivity :
- Nucleophilic Substitution : Allyl and methallyl chlorides undergo SN2 reactions at the chlorine site. The target compound’s acetoxy group may stabilize adjacent charges, altering substitution kinetics .
- Hydrolysis : The acetoxy group in this compound is prone to hydrolysis, yielding acetic acid and a chlorinated diol. This contrasts with chloroacetone, which resists hydrolysis due to its electron-withdrawing ketone .
- Polymerization : Methallyl chloride’s branched alkene participates in radical polymerizations. The target compound’s methylene group may similarly initiate copolymerization but with steric hindrance from the acetoxy group .
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